molecular formula C18H14N2O4 B2922155 (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate CAS No. 314032-25-2

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate

Cat. No.: B2922155
CAS No.: 314032-25-2
M. Wt: 322.32
InChI Key: BUTWOAHGUMELHO-UHFFFAOYSA-N
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Description

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is a versatile chemical compound widely used in scientific research. Its unique structure offers a myriad of applications, including its role as a catalyst, fluorescence probe, and pharmaceutical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate typically involves the esterification of 2-methylquinolin-8-ol with 3-methyl-4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the esterification process .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The methyl group on the quinoline ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate.

    Reduction: 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Acts as a fluorescence probe for detecting biological molecules.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate
  • 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate
  • 2-Methylquinolin-8-yl 3-methyl-4-hydroxybenzoate

Uniqueness

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is unique due to its combination of a quinoline ring and a nitrobenzoate ester, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence probe and its role as a pharmaceutical intermediate make it particularly valuable in research and industry .

Properties

IUPAC Name

(2-methylquinolin-8-yl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-11-10-14(8-9-15(11)20(22)23)18(21)24-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWOAHGUMELHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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